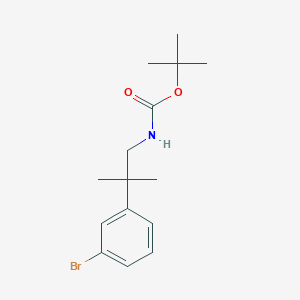

tert-Butyl (2-(3-bromophenyl)-2-methylpropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate: is an organic compound with the chemical formula C14H20BrNO2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent and is characterized by having a Boc protecting group, which allows it to exist stably and protect the reactivity of other moieties .

Preparation Methods

The preparation of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The synthetic route can be summarized as follows:

Reactants: 3-bromoaniline and tert-butylchloroformate.

Conditions: Ambient temperature, appropriate solvent (e.g., dichloromethane), and catalyst (e.g., triethylamine).

Procedure: The reactants are mixed and stirred at ambient temperature until the reaction is complete. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.

Amidation Reactions: It can be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position.

Common Reagents and Conditions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane are commonly used in these reactions.

Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles.

Scientific Research Applications

tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine . In biological applications, it may interact with specific molecular targets, such as enzymes, to modulate their activity .

Comparison with Similar Compounds

tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate can be compared with other similar compounds, such as:

tert-butyl N-(4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position.

tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a phenyl group.

tert-butyl bromoacetate: Similar structure but with an acetate group instead of a carbamate.

These compounds share similar reactivity and applications but differ in their specific chemical properties and reactivity due to the different substituents on the aromatic ring or the carbon chain.

Properties

Molecular Formula |

C15H22BrNO2 |

|---|---|

Molecular Weight |

328.24 g/mol |

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-methylpropyl]carbamate |

InChI |

InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)17-10-15(4,5)11-7-6-8-12(16)9-11/h6-9H,10H2,1-5H3,(H,17,18) |

InChI Key |

BZDQLMREXSQLLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.